Z-Val-OEt

Description

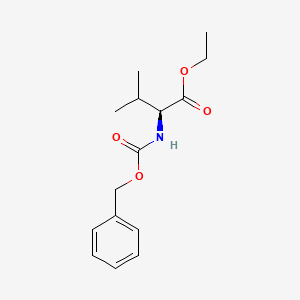

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-4-19-14(17)13(11(2)3)16-15(18)20-10-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3,(H,16,18)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZBMEQVWSYFMNC-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454774 | |

| Record name | (s)-n-cbz-valine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67436-18-4 | |

| Record name | (s)-n-cbz-valine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Z-Val-OEt: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-α-Benzyloxycarbonyl-L-valine ethyl ester (Z-Val-OEt), a crucial building block in synthetic peptide chemistry. This document details its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its role as a synthetic intermediate and potential enzymatic substrate. Experimental protocols and spectroscopic data are provided to facilitate its use in research and development.

Chemical Structure and Identification

This compound is an N-protected amino acid ester. The benzyloxycarbonyl (Z) group protects the amine functionality of the L-valine residue, while the ethyl ester protects the carboxylic acid group.

-

Chemical Structure:

-

IUPAC Name: Ethyl (2S)-2-(benzyloxycarbonylamino)-3-methylbutanoate

-

Synonyms: Z-L-valine ethyl ester, N-Benzyloxycarbonyl-L-valine ethyl ester, Cbthis compound

-

CAS Number: 67436-18-4

-

Molecular Formula: C₁₅H₂₁NO₄[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 279.3 g/mol | [1][2] |

| Molecular Formula | C₁₅H₂₁NO₄ | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in a variety of organic solvents such as dichloromethane (DCM), ethyl acetate, and dimethylformamide (DMF). Limited solubility in water. |

Synthesis and Handling

Synthesis Protocol: Esterification of Z-L-Valine

This compound is typically synthesized by the esterification of N-α-Benzyloxycarbonyl-L-valine (Z-Val-OH) with ethanol in the presence of a suitable coupling agent or under acidic conditions.

Materials:

-

N-α-Benzyloxycarbonyl-L-valine (Z-Val-OH)

-

Anhydrous Ethanol (EtOH)

-

Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., DCC, EDC)

-

Anhydrous dichloromethane (DCM, if using a coupling agent)

-

Triethylamine (TEA, if using a coupling agent)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure (Acid-Catalyzed Esterification):

-

Suspend Z-Val-OH (1 equivalent) in an excess of anhydrous ethanol.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.

Storage and Handling

This compound should be stored in a tightly sealed container in a cool, dry place away from moisture. It is for research and development use only.

Applications in Research and Development

Peptide Synthesis

This compound is primarily used as a building block in solution-phase peptide synthesis. The Z-group provides robust protection of the N-terminus, which is stable to the basic conditions often used for saponification of the C-terminal ester.

Experimental Workflow: Dipeptide Synthesis

Caption: Solution-phase dipeptide synthesis workflow using this compound.

Enzymatic Assays

The ester linkage in this compound can be a target for hydrolytic enzymes. While specific data for this compound is limited, related N-acylated amino acid esters are known substrates for proteases like chymotrypsin, which cleaves at the C-terminus of aromatic and large hydrophobic residues.[3][4]

Experimental Workflow: Enzyme Kinetic Assay

Caption: General workflow for an enzyme kinetic assay using this compound as a substrate.

Experimental Protocols

Protocol: Deprotection of the Z-Group (Hydrogenolysis)

The benzyloxycarbonyl (Z) group can be removed under neutral conditions by catalytic hydrogenation, yielding the free amine.

Materials:

-

This compound

-

Methanol or Ethanol

-

Palladium on carbon (Pd/C, 10% w/w)

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

Procedure:

-

Dissolve this compound in methanol or ethanol in a round-bottom flask.

-

Carefully add Pd/C catalyst (typically 10% by weight of the substrate).

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the filter cake with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected product, L-valine ethyl ester.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound will exhibit characteristic signals for the protons of the valine side chain, the ethyl ester, and the benzyloxycarbonyl group. The expected chemical shifts (in ppm, relative to TMS) are approximately:

-

δ 7.3-7.4: (5H, multiplet) - Aromatic protons of the benzyl group.

-

δ 5.1: (2H, singlet) - Methylene protons of the benzyl group (-CH₂-Ph).

-

δ 5.2-5.3: (1H, doublet) - NH proton of the carbamate.

-

δ 4.1-4.3: (1H, multiplet) - α-proton of the valine residue.

-

δ 4.1-4.2: (2H, quartet) - Methylene protons of the ethyl ester (-O-CH₂-CH₃).

-

δ 2.1-2.2: (1H, multiplet) - β-proton of the valine residue.

-

δ 1.2-1.3: (3H, triplet) - Methyl protons of the ethyl ester (-O-CH₂-CH₃).

-

δ 0.9-1.0: (6H, doublet of doublets) - Methyl protons of the valine side chain.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Approximate chemical shifts are:

-

δ 172-173: Carbonyl carbon of the ethyl ester.

-

δ 156-157: Carbonyl carbon of the carbamate.

-

δ 136-137: Quaternary aromatic carbon of the benzyl group.

-

δ 127-129: Aromatic carbons of the benzyl group.

-

δ 66-67: Methylene carbon of the benzyl group.

-

δ 60-61: Methylene carbon of the ethyl ester.

-

δ 59-60: α-carbon of the valine residue.

-

δ 30-31: β-carbon of the valine residue.

-

δ 18-19: Methyl carbons of the valine side chain.

-

δ 14: Methyl carbon of the ethyl ester.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for its functional groups:

-

~3300 cm⁻¹: N-H stretching of the carbamate.

-

~3000-2850 cm⁻¹: C-H stretching of the alkyl groups.

-

~1735 cm⁻¹: C=O stretching of the ethyl ester.

-

~1690 cm⁻¹: C=O stretching of the carbamate.

-

~1530 cm⁻¹: N-H bending of the carbamate.

-

~1250 cm⁻¹: C-O stretching of the ester and carbamate.

Mass Spectrometry

In mass spectrometry, this compound will typically show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺.

-

Expected m/z for [M+H]⁺: 280.15

Conclusion

This compound is a versatile and valuable compound for chemical and biochemical research. Its well-defined structure and reactivity make it an essential tool in peptide synthesis. Furthermore, its potential as an enzymatic substrate opens avenues for its use in enzyme kinetics and inhibitor screening. This guide provides the foundational technical information to support the effective use of this compound in the laboratory.

References

The Strategic Role of Z-Val-OEt in Peptide Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide chemistry, the precise assembly of amino acid building blocks is paramount. Protected amino acids are fundamental to this process, preventing unwanted side reactions and ensuring the formation of the desired peptide sequence. Among these, N-α-benzyloxycarbonyl-L-valine ethyl ester (Z-Val-OEt) serves as a key intermediate, particularly in solution-phase peptide synthesis. This technical guide provides an in-depth exploration of the role of this compound, detailing its application in dipeptide synthesis, relevant experimental protocols, and the quantitative aspects of its use.

Core Function: A Doubly Protected Building Block

This compound is an L-valine derivative where both the alpha-amino group and the carboxyl group are protected. This dual protection is central to its role in peptide synthesis.

-

N-terminal Protection (Z-group): The benzyloxycarbonyl (Z or Cbz) group safeguards the amino terminus. The Z-group is stable under the basic and mildly acidic conditions often employed during peptide coupling, preventing the amino group of the valine residue from reacting out of turn.[1][2] This protecting group can be effectively removed under specific, non-destructive conditions, most commonly through catalytic hydrogenation.[1]

-

C-terminal Protection (OEt-group): The ethyl ester (OEt) protects the carboxyl terminus, preventing it from participating in the peptide bond formation when this compound is intended to be the N-terminal residue in a coupling reaction.

This strategic protection allows for the controlled, stepwise elongation of a peptide chain.

Application in Dipeptide Synthesis: A Step-by-Step Workflow

The primary application of this compound is as a building block in the synthesis of more complex peptides. A common scenario is its use in the synthesis of a dipeptide, for instance, Z-Val-Ala-OEt. This process typically involves two key stages: the coupling reaction and the subsequent deprotection of the N-terminus to allow for further chain elongation if desired.

Peptide Coupling: Formation of the Dipeptide Bond

The formation of the peptide bond is achieved by activating the carboxyl group of an N-protected amino acid and reacting it with the free amino group of another amino acid ester. In the context of synthesizing a dipeptide like Z-Val-Ala-OEt, one would typically start with Z-Val-OH (the carboxylic acid form) and couple it with an alanine ester (e.g., H-Ala-OEt). While this compound itself has a protected carboxyl group, understanding the coupling of its corresponding acid is key to its application. Should this compound be the desired product of a reaction, the synthesis would involve the protection of L-valine.

The most common method for this coupling in solution-phase synthesis involves the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt).[3][4] The carbodiimide activates the carboxylic acid, making it susceptible to nucleophilic attack by the amino group of the other amino acid. HOBt is crucial for suppressing racemization, a common side reaction that can compromise the stereochemical integrity of the peptide.[3]

N-terminal Deprotection: Unveiling the Path for Elongation

Once the protected dipeptide (e.g., Z-Val-Ala-OEt) is synthesized and purified, the Z-group can be removed to expose the N-terminal amino group for the next coupling step. The most prevalent and mild method for the removal of the Z-group is catalytic hydrogenation.[1] This is typically achieved using a palladium catalyst (e.g., 10% Pd/C) and a hydrogen source.[1] A common technique is catalytic transfer hydrogenation, which utilizes a hydrogen donor like formic acid or ammonium formate in place of hydrogen gas, offering a convenient and efficient alternative.[1]

Quantitative Data in this compound Related Reactions

The efficiency of peptide synthesis is critically evaluated by the yields and purity at each step. Below is a summary of typical quantitative data for the key reactions involving Z-group protected amino acids.

| Reaction Stage | Reactants | Reagents | Product | Typical Yield (%) | Typical Purity (%) | Reference |

| Peptide Coupling | Z-L-Phg-OH + H-Val-OMe·HCl | EDC·HCl, Oxyma Pure, DIEA | Z-L-Phg-Val-OMe | >95 | High (after workup) | [5] |

| N-terminal Deprotection (Catalytic Hydrogenation) | Z-dipeptide | 10% Pd/C, H₂ (8 atm), TFA | Deprotected dipeptide | 99 | Not Specified | [6] |

| N-terminal Deprotection (Catalytic Transfer Hydrogenation) | Z-Ala | 10% Pd/C, HCOOH | Alanine | 95 | Not Specified | [1] |

| N-terminal Deprotection (Catalytic Transfer Hydrogenation) | Z-Gly | 10% Pd/C, HCOOH | Glycine | 95 | Not Specified | [1] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are representative protocols for the key steps in the synthesis of a dipeptide using a Z-protected valine derivative.

Protocol 1: Solution-Phase Peptide Coupling (Z-Val-OH with H-Ala-OEt·HCl)

This protocol is adapted from a standard carbodiimide-mediated coupling procedure.

Materials:

-

Z-Val-OH (1.0 eq)

-

H-Ala-OEt·HCl (1.0 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.1 eq)

-

N,N-Diisopropylethylamine (DIEA) (1.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine (saturated NaCl solution)

-

Anhydrous Na₂SO₄

Procedure:

-

Dissolve Z-Val-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM in a round-bottom flask.

-

In a separate flask, suspend H-Ala-OEt·HCl (1.0 eq) in DCM and add DIEA (1.0 eq) to neutralize the hydrochloride salt. Stir for 15-20 minutes at room temperature.

-

Cool the Z-Val-OH solution to 0 °C in an ice bath.

-

Add DCC (1.1 eq) to the Z-Val-OH solution and stir for 5 minutes at 0 °C.

-

Add the neutralized H-Ala-OEt solution to the activated Z-Val-OH mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Z-Val-Ala-OEt.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: N-terminal Deprotection of Z-Val-Ala-OEt via Catalytic Transfer Hydrogenation

This protocol is based on the use of formic acid as a hydrogen donor.[1]

Materials:

-

Z-Val-Ala-OEt

-

10% Palladium on carbon (Pd/C)

-

Formic acid (HCOOH)

-

Methanol (MeOH)

-

Celite

Procedure:

-

Dissolve Z-Val-Ala-OEt in methanol.

-

To this solution, add 10% Pd/C (typically 10-20% by weight of the peptide).

-

Add formic acid (a significant excess, e.g., 4-5 equivalents or as the solvent).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with methanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude H-Val-Ala-OEt.

Visualizing the Workflow

The logical flow of dipeptide synthesis using Z-Val-OH can be represented as follows:

Caption: Workflow for the synthesis of a dipeptide using Z-Val-OH.

Logical Relationships in Peptide Coupling

The interplay of reagents during the coupling step is crucial for an efficient and stereochemically pure product.

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. bachem.com [bachem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US20160024143A1 - Deprotection method - Google Patents [patents.google.com]

Z-L-valine ethyl ester synthesis and purification

An In-depth Technical Guide on the Synthesis and Purification of Z-L-valine Ethyl Ester

Introduction

N-benzyloxycarbonyl-L-valine ethyl ester, commonly referred to as Z-L-valine ethyl ester, is a crucial intermediate in the field of synthetic organic chemistry, particularly in peptide synthesis and the development of pharmaceutical agents. The benzyloxycarbonyl (Z or Cbz) group serves as a vital protecting group for the amine functionality of the L-valine amino acid, preventing its participation in undesired side reactions while allowing for selective modifications at the carboxylic acid terminus.[1] Its ethyl ester form further enhances its utility by enabling subsequent peptide bond formation or other C-terminal modifications.

This technical guide provides a comprehensive overview of the synthesis and purification of Z-L-valine ethyl ester. It details the experimental protocols for the two primary stages: the N-protection of L-valine and the subsequent esterification. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, quantitative data, and process visualizations to facilitate reproducible and efficient synthesis.

Synthesis Methodology

The synthesis of Z-L-valine ethyl ester is typically achieved in a two-step process:

-

Step 1: N-protection of L-valine to form N-benzyloxycarbonyl-L-valine (Z-L-valine).

-

Step 2: Esterification of Z-L-valine with ethanol to yield the final product, Z-L-valine ethyl ester.

Below is a logical diagram illustrating the synthesis pathway.

References

The Z-Protecting Group in Z-Val-OEt: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Z or Cbz) group is a foundational amine-protecting group in synthetic organic chemistry, particularly pivotal in peptide synthesis. Its introduction by Leonidas Zervas and Max Bergmann revolutionized the field, enabling the controlled formation of peptide bonds. This in-depth technical guide explores the core mechanism of action of the Z-protecting group as applied to the synthesis of N-benzyloxycarbonyl-L-valine ethyl ester (Z-Val-OEt). We will delve into the mechanisms of protection and deprotection, present quantitative data, provide detailed experimental protocols, and visualize the key processes.

Core Principles and Mechanism of Action

The primary function of the Z-protecting group is to temporarily render the nucleophilic and basic nitrogen of an amino acid unreactive.[1][2] This is achieved by converting the primary amine of L-valine ethyl ester into a significantly less nucleophilic carbamate.[3] The stability of the Z-group to a wide range of reagents, coupled with its selective removal under specific conditions, makes it an invaluable tool in multi-step syntheses.[4]

Mechanism of Protection: N-Acylation

The introduction of the Z-group onto L-valine ethyl ester proceeds via a nucleophilic acyl substitution reaction, typically under Schotten-Baumann conditions.[3] The lone pair of the amino group of valine ethyl ester attacks the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the expulsion of the chloride leaving group. A base, such as sodium carbonate or sodium bicarbonate, is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the protected product.[4]

Mechanism of Deprotection

The removal of the Z-group is most commonly and mildly achieved through catalytic hydrogenolysis.[3][4] Alternative methods, though often harsher, include the use of strong acids.

This method involves the use of a catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen.[4] The reaction proceeds via the cleavage of the benzylic C-O bond, which forms toluene and an unstable carbamic acid intermediate. This intermediate spontaneously decarboxylates to yield the free amine of valine ethyl ester and carbon dioxide.[2]

A variation of this method is catalytic transfer hydrogenation , where a hydrogen donor molecule, such as ammonium formate or formic acid, is used in place of hydrogen gas.[2][5] This can be advantageous in standard laboratory settings as it avoids the need for specialized hydrogenation equipment.

The Z-group can also be cleaved under harsh acidic conditions, such as with a solution of hydrogen bromide (HBr) in acetic acid.[4] This method proceeds by protonation of the carbamate oxygen, followed by nucleophilic attack of the bromide ion on the benzylic carbon in an SN2-type reaction. This liberates the carbamic acid, which then decarboxylates. This method is less common due to its harshness and potential for side reactions.

Quantitative Data

The efficiency of the protection and deprotection reactions is critical for their practical application. The following tables summarize representative quantitative data for these processes.

Table 1: Synthesis of this compound - Representative Reaction Conditions and Yields

| L-Valine Ethyl Ester (equiv.) | Benzyl Chloroformate (equiv.) | Base (equiv.) | Solvent System | Reaction Time (h) | Temperature (°C) | Reported Yield (%) |

| 1.0 | 1.1 | NaHCO₃ (2.0) | THF/H₂O (2:1) | 20 | 0 | ~90 |

| 1.0 | 1.1 | Na₂CO₃ (2.5) | Aqueous | 2-4 | 0-5 | >90 |

| 1.0 | 1.2 | NaOH (to maintain pH 8-10) | Aqueous | 1-2 | 0 | High |

Table 2: Deprotection of this compound - Comparison of Catalytic Hydrogenolysis Methods

| Deprotection Method | Catalyst (mol %) | Hydrogen Source | Solvent | Pressure (atm) | Time (h) | Temperature (°C) | Typical Yield (%) |

| Standard Hydrogenolysis | 10% Pd/C (10-20) | H₂ (gas) | Methanol | 1 | 2-40 | Room Temp - 60 | >95 |

| Transfer Hydrogenation | 10% Pd/C (10-20) | Ammonium Formate (3-5 equiv.) | Methanol | N/A | 1-3 | Reflux | >95 |

| Transfer Hydrogenation | 10% Pd/C (10-20) | Formic Acid (2-5 equiv.) | Methanol | N/A | 1-3 | Room Temp | >95 |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Method | Key Characteristic Signals |

| ¹H NMR | δ (ppm): ~7.3 (m, 5H, Ar-H), ~5.1 (s, 2H, -CH₂-Ph), ~4.2 (q, 2H, -O-CH₂-CH₃), ~4.0 (m, 1H, α-CH), ~2.1 (m, 1H, β-CH), ~1.2 (t, 3H, -O-CH₂-CH₃), ~0.9 (d, 6H, -CH(CH₃)₂) |

| ¹³C NMR | δ (ppm): ~172 (C=O, ester), ~156 (C=O, carbamate), ~136 (Ar-C), ~128 (Ar-CH), ~67 (-CH₂-Ph), ~61 (-O-CH₂-), ~60 (α-CH), ~31 (β-CH), ~19, 17 (-CH(CH₃)₂), ~14 (-O-CH₂-CH₃) |

| IR (Infrared) | ν (cm⁻¹): ~3300 (N-H stretch), ~3030 (Ar C-H stretch), ~2960 (Aliphatic C-H stretch), ~1735 (C=O stretch, ester), ~1690 (C=O stretch, carbamate), ~1530 (N-H bend), ~1250 (C-O stretch) |

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis and deprotection of this compound.

Synthesis of N-benzyloxycarbonyl-L-valine ethyl ester (this compound)

Materials:

-

L-valine ethyl ester hydrochloride

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

To a solution of L-valine ethyl ester hydrochloride (1.0 equiv.) in a 2:1 mixture of THF and water, add sodium bicarbonate (2.0 equiv.) at 0 °C.

-

To this stirred solution, add benzyl chloroformate (1.1 equiv.) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 20 hours.

-

Dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the resulting residue by silica gel column chromatography (e.g., 40% ethyl acetate in n-hexane) to yield this compound as a white powder.[4]

Deprotection of this compound via Catalytic Hydrogenolysis

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

Dissolve this compound (1.0 equiv.) in methanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C (typically 10-20 mol% of the substrate) to the solution.

-

Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced with hydrogen.

-

Maintain a positive pressure of hydrogen gas (e.g., with a balloon) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.

-

Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude L-valine ethyl ester.

Deprotection of this compound via Catalytic Transfer Hydrogenation

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Ammonium formate (HCOONH₄)

-

Methanol (MeOH)

Procedure:

-

Dissolve this compound (1.0 equiv.) in methanol in a round-bottom flask equipped with a reflux condenser.

-

Carefully add 10% Pd/C (10-20 mol%) to the solution.

-

To the stirred suspension, add ammonium formate (3-5 equiv.).

-

Heat the reaction mixture to reflux (approximately 65 °C for methanol) and stir.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product. The product will likely be the formate salt; if the free amine is desired, an aqueous workup with a mild base (e.g., sodium bicarbonate) and extraction may be necessary.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows associated with the Z-protecting group.

References

Z-Val-OEt in Protease Activity Analysis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyloxycarbonyl-L-valine ethyl ester, commonly abbreviated as Z-Val-OEt, is a protected amino acid derivative that serves as a valuable tool in the study of proteases. While not typically employed as a direct substrate in routine enzymatic assays due to the absence of a conventional reporter group, its significance lies in its role as a versatile building block for the synthesis of more complex and specific protease substrates and inhibitors. This technical guide provides a comprehensive overview of the principles behind protease-substrate interactions, with a focus on proteases that recognize valine residues. It details various experimental protocols for assessing protease activity and illustrates how this compound can be a foundational component in the design of customized assays for drug discovery and basic research.

Introduction to this compound

This compound is the chemical compound N-benzyloxycarbonyl-L-valine ethyl ester. Its structure consists of the amino acid L-valine, with its amino group protected by a benzyloxycarbonyl (Z) group and its carboxyl group protected as an ethyl ester (OEt).

-

Chemical Structure:

-

L-Valine: An essential amino acid with an isopropyl side chain.

-

Benzyloxycarbonyl (Z) group: A common amine protecting group in peptide synthesis, removable by hydrogenolysis.

-

Ethyl ester (OEt) group: A carboxyl protecting group, which can be removed by saponification.

-

The primary application of this compound in the context of protease research is as a synthetic intermediate. The protected valine can be deprotected at the C-terminus for elongation of a peptide chain or at the N-terminus for incorporation into a larger molecule. This allows for the precise placement of a valine residue within a custom-designed peptide sequence to probe the activity of specific proteases.

Protease Substrate Specificity and the Role of Valine

Proteases are enzymes that catalyze the cleavage of peptide bonds in proteins and peptides.[1] They exhibit varying degrees of substrate specificity, determined by the amino acid sequence of the substrate and the structure of the protease's active site. The amino acid residues in a substrate are denoted as Pn...P3-P2-P1-P1'-P2'-P3'...Pn', where the scissile bond is between P1 and P1'. The corresponding binding pockets on the protease are denoted Sn...S3-S2-S1-S1'-S2'-S3'...Sn'.

Valine, with its hydrophobic isopropyl side chain, is a key recognition motif for several classes of proteases:

-

Serine Proteases: This large family of proteases utilizes a serine residue in their active site for catalysis.[2]

-

Caspases: These are cysteine-aspartic proteases involved in apoptosis and inflammation. While their primary specificity is for an aspartate residue at the P1 position, the residues at P2, P3, and P4 are also critical for recognition.[4][5] Some caspases can accommodate hydrophobic residues like valine in their substrate binding pockets.[6]

The ability to synthesize custom peptide substrates using precursors like this compound is crucial for studying the specificities of these and other proteases.

Experimental Protocols for Protease Activity Assays

While this compound itself is not a direct substrate, it is a precursor to synthetic substrates used in the following assay types.

Chromogenic and Fluorogenic Substrate Assays

These are the most common types of protease assays, relying on the cleavage of a synthetic peptide that releases a chromogenic (e.g., p-nitroaniline, pNA) or fluorogenic (e.g., 7-amino-4-methylcoumarin, AMC) reporter molecule.

Principle: A synthetic peptide containing a sequence recognized by the target protease is C-terminally linked to a reporter molecule. Upon enzymatic cleavage, the reporter is released, leading to a measurable change in absorbance or fluorescence. The rate of this change is proportional to the protease activity.

Generalized Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer appropriate for the optimal pH and ionic strength of the target protease.

-

Protease Stock Solution: Prepare a concentrated stock solution of the purified protease in the assay buffer.

-

Substrate Stock Solution: Synthesize a custom peptide substrate (e.g., Ac-Pro-Ala-Pro-Val-pNA) using precursors like Z-Val-OH (derived from this compound). Dissolve the substrate in an organic solvent like DMSO to create a concentrated stock solution.

-

-

Assay Procedure:

-

Pipette the assay buffer into the wells of a microplate.

-

Add the substrate stock solution to each well to the desired final concentration.

-

Initiate the reaction by adding the protease stock solution to the wells.

-

Immediately place the microplate in a plate reader set to the appropriate wavelength for the reporter molecule (e.g., 405 nm for pNA, Ex/Em ~360/460 nm for AMC).

-

Monitor the change in absorbance or fluorescence over time.

-

-

Data Analysis:

-

Calculate the initial velocity (V₀) of the reaction from the linear portion of the progress curve.

-

If determining kinetic parameters, repeat the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[7]

-

Mass Spectrometry-Based Assays

Mass spectrometry (MS) offers a powerful, label-free method for monitoring protease activity by directly detecting the cleavage products of a substrate.[2][8] This approach is particularly useful for complex samples or when a suitable chromogenic or fluorogenic substrate is not available.

Principle: A protease is incubated with a substrate or a library of potential substrates. At various time points, aliquots of the reaction are taken and analyzed by mass spectrometry to identify and quantify the cleavage products.

Generalized Protocol:

-

Reaction Setup:

-

Incubate the target protease with the substrate (which could be a purified protein or a synthetic peptide like one derived from this compound) in an appropriate assay buffer.

-

-

Sample Preparation for MS:

-

At desired time points, stop the reaction by adding a denaturing agent (e.g., trifluoroacetic acid) or by heat inactivation.

-

Desalt and concentrate the sample using a suitable method (e.g., ZipTips).

-

-

Mass Spectrometry Analysis:

-

Analyze the samples using a mass spectrometer (e.g., MALDI-TOF or LC-MS/MS).

-

Identify the masses corresponding to the intact substrate and the cleavage products.

-

-

Data Analysis:

-

Quantify the decrease in the intact substrate signal and the increase in the cleavage product signals over time to determine the reaction rate.

-

Quantitative Data Presentation

When characterizing a protease with a novel synthetic substrate derived from a Z-Val precursor, it is essential to determine its kinetic parameters. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) provide quantitative measures of the enzyme's affinity for the substrate and its turnover rate, respectively.

| Protease | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Hypothetical Elastase-like Protease | Ac-Pro-Ala-Pro-Val-pNA | 150 | 10 | 6.67 x 10⁴ |

| Hypothetical Caspase-like Protease | Ac-Asp-Glu-Val-Asp-AMC | 25 | 5 | 2.00 x 10⁵ |

This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.

Visualizations

Signaling Pathway

Caption: Hypothetical signaling cascade involving a valine-specific protease.

Experimental Workflow

Caption: Workflow from this compound to protease kinetic analysis.

Logical Relationship

References

- 1. Identification of Putative Mitochondrial Protease Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mass spectrometry for monitoring protease reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. N-Carbobenzyloxy-L-valine | 1149-26-4 [chemicalbook.com]

- 5. N-Carbobenzoxy-L-valine | C13H17NO4 | CID 726987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Profiling protease activities with dynamic proteomics workflows - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]

- 8. Multiplex substrate profiling by mass spectrometry for proteases - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Z-Val-OEt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for N-benzyloxycarbonyl-L-valine ethyl ester (Z-Val-OEt), a key building block in peptide synthesis and drug development. Due to the limited availability of published experimental spectra for this specific compound in public databases, this document focuses on the predicted spectroscopic features based on its chemical structure. Standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented.

Chemical Structure and Expected Spectroscopic Data

This compound (Molecular Formula: C₁₅H₂₁NO₄, Molecular Weight: 279.33 g/mol ) possesses several key functional groups that give rise to characteristic spectroscopic signals: a carbobenzyloxy (Z) protecting group, a valine residue, and an ethyl ester. The analysis of these structural components allows for the prediction of its spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected ¹H and ¹³C NMR chemical shifts for this compound are summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (Valine) | ~0.9 | Doublet | 6H |

| -CH- (Valine, β-proton) | ~2.1 | Multiplet | 1H |

| -CH₂- (Ethyl) | ~4.2 | Quartet | 2H |

| -CH₃ (Ethyl) | ~1.2 | Triplet | 3H |

| -CH- (Valine, α-proton) | ~4.3 | Doublet of doublets | 1H |

| -NH- (Amide) | ~5.3 | Doublet | 1H |

| -CH₂- (Benzyl) | ~5.1 | Singlet | 2H |

| Aromatic protons (Phenyl) | ~7.3 | Multiplet | 5H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| -CH₃ (Valine) | ~18, ~19 |

| -CH- (Valine, β-carbon) | ~31 |

| -CH₂- (Ethyl) | ~61 |

| -CH₃ (Ethyl) | ~14 |

| -CH- (Valine, α-carbon) | ~59 |

| -C=O (Ester) | ~172 |

| -C=O (Carbamate) | ~156 |

| -CH₂- (Benzyl) | ~67 |

| Aromatic carbons (Phenyl) | ~127-136 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | ~3300 | Medium |

| C-H Stretch (Aromatic) | ~3100-3000 | Medium |

| C-H Stretch (Aliphatic) | ~3000-2850 | Strong |

| C=O Stretch (Ester) | ~1740 | Strong |

| C=O Stretch (Carbamate) | ~1690 | Strong |

| N-H Bend (Amide) | ~1530 | Medium |

| C=C Stretch (Aromatic) | ~1600, ~1450 | Medium-Weak |

| C-O Stretch (Ester/Carbamate) | ~1250-1000 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Comments |

| [M+H]⁺ | 280.15 | Molecular ion peak (positive ion mode) |

| [M+Na]⁺ | 302.13 | Sodium adduct |

| [M-C₂H₅O]⁺ | 234.12 | Loss of ethoxy group |

| [C₇H₇]⁺ | 91.05 | Tropylium ion (from benzyl group) |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a compound like this compound. Instrument parameters may need to be optimized for specific samples and equipment.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Data Acquisition (¹H NMR):

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

Data Acquisition (¹³C NMR):

-

Use a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet - for solids):

-

Grind a small amount of this compound with dry potassium bromide (KBr) powder.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer (or pure KBr pellet).

-

Place the sample in the instrument's sample holder.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the sample to the low µg/mL or ng/mL range depending on the sensitivity of the mass spectrometer.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve stable ionization and maximum signal intensity.

-

Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺).

-

Analyze the fragmentation pattern to confirm the structure.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Solubility characteristics of Z-Val-OEt in common solvents

An In-depth Technical Guide on the Solubility Characteristics of Z-Val-OEt in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (N-Benzyloxycarbonyl-L-valine ethyl ester) is a crucial intermediate in peptide synthesis and various other applications within pharmaceutical and biotechnological research. A thorough understanding of its solubility in common laboratory solvents is paramount for its effective use in reaction setups, purification processes, and formulation development. This technical guide provides a comprehensive overview of the predicted solubility characteristics of this compound, alongside a detailed experimental protocol for the precise quantitative determination of its solubility.

Predicted Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its solubility can be predicted based on its molecular structure and the general principles of solvency. This compound possesses both polar (ester and carbamate groups) and non-polar (benzyl and isobutyl groups) moieties, suggesting a degree of solubility in a range of solvents. The principle of "like dissolves like" is a key determinant of its solubility profile. Esters of low to moderate molar mass are generally soluble in a variety of organic solvents.[1][2][3]

The predicted qualitative solubility of this compound in a selection of common laboratory solvents is summarized in the table below.

| Solvent Class | Common Solvents | Predicted Solubility of this compound | Rationale |

| Polar Protic | Water | Sparingly Soluble to Insoluble | The presence of the large non-polar benzyl and isobutyl groups outweighs the hydrogen bonding capability of the ester and carbamate oxygens with water molecules.[3][4] |

| Methanol, Ethanol | Soluble | The alkyl portion of the alcohols can interact with the non-polar parts of this compound, while the hydroxyl group can interact with the polar ester and carbamate groups. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of solvating both polar and non-polar compounds effectively. |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a highly polar solvent that can effectively dissolve a wide range of organic molecules. | |

| Acetone | Soluble | The ketone group in acetone can interact with the polar functionalities of this compound, and its alkyl groups can interact with the non-polar regions. | |

| Acetonitrile | Moderately Soluble | While polar, acetonitrile is less effective at solvating compounds with significant non-polar character compared to DMSO or DMF. | |

| Non-Polar | Dichloromethane (DCM) | Soluble | The molecule's significant non-polar surface area allows for favorable van der Waals interactions with chlorinated solvents. |

| Chloroform | Soluble | Similar to dichloromethane, chloroform is a good solvent for many organic compounds with mixed polarity. | |

| Diethyl Ether | Moderately Soluble | The ether's ability to act as a hydrogen bond acceptor is balanced by its largely non-polar character. | |

| Toluene | Sparingly Soluble | As a non-polar aromatic solvent, toluene will primarily interact with the benzyl group of this compound, but may not effectively solvate the polar ester and carbamate moieties. | |

| Hexane, Heptane | Insoluble | These are highly non-polar aliphatic hydrocarbons and are unlikely to effectively solvate the polar functional groups of this compound. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, experimental determination is essential. The following is a detailed protocol based on the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[5]

Objective: To quantitatively determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The equilibration time should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any undissolved microparticles. This step is crucial to avoid overestimation of solubility.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the compound in the sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the experimental determination of this compound solubility.

Conclusion

While a definitive quantitative solubility profile for this compound requires experimental validation, a qualitative understanding based on its chemical structure provides a strong foundation for its application in research and development. The detailed experimental protocol outlined in this guide offers a robust framework for obtaining precise and reliable solubility data. Such data is indispensable for optimizing reaction conditions, developing effective purification strategies, and formulating this compound-containing products.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

Z-Val-OEt: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Benzyloxycarbonyl-L-valine ethyl ester (Z-Val-OEt). Understanding the chemical stability of this reagent is critical for ensuring its integrity and performance in research and development, particularly in peptide synthesis and other applications where purity is paramount.

Chemical Profile of this compound

This compound, also known as N-Cbz-L-valine ethyl ester, is a derivative of the amino acid L-valine. It features two key protective groups: a benzyloxycarbonyl (Z or Cbz) group on the amine and an ethyl ester on the carboxylic acid. These modifications are crucial for its application in controlled chemical syntheses.

| Property | Value |

| Chemical Name | N-Benzyloxycarbonyl-L-valine ethyl ester |

| Synonyms | This compound, Cbthis compound |

| Molecular Formula | C₁₅H₂₁NO₄ |

| Molecular Weight | 279.33 g/mol |

| CAS Number | 3304-61-0 |

Stability Profile

The stability of this compound is primarily influenced by environmental factors such as temperature, moisture, and pH. Like many protected amino acid esters, it is susceptible to degradation through hydrolysis.

Degradation Pathways

The principal degradation pathway for this compound is hydrolysis, which can occur at both the ethyl ester and the benzyloxycarbonyl protecting group.

-

Ester Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the ethyl ester can be hydrolyzed to yield N-Benzyloxycarbonyl-L-valine (Z-Val-OH) and ethanol. This is the most common degradation route.

-

Carbamate Hydrolysis: The benzyloxycarbonyl (Cbz) group is generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions or through catalytic hydrogenation, yielding L-valine ethyl ester, toluene, and carbon dioxide.

Summary of Stability Data

While specific quantitative stability data for this compound is not extensively published, the following table summarizes its qualitative stability based on the general behavior of N-protected amino acid esters.

| Condition | Stability | Potential Degradation Products | Notes |

| High Temperature | Low | Increased rate of hydrolysis and other decomposition. | Avoid prolonged exposure to elevated temperatures. |

| High Humidity/Moisture | Low | Hydrolysis of the ethyl ester to Z-Val-OH. | Store in a desiccated environment. |

| Aqueous Solutions (Neutral pH) | Moderate | Slow hydrolysis of the ethyl ester over time. | Prepare solutions fresh and use promptly. |

| Aqueous Solutions (Acidic pH) | Low | Accelerated hydrolysis of the ethyl ester. Potential for Cbz group cleavage under strong acidic conditions. | Z-Val-OH, L-Valine ethyl ester. |

| Aqueous Solutions (Basic pH) | Low | Accelerated hydrolysis of the ethyl ester. | Z-Val-OH. |

| Organic Solvents (Aprotic) | High | Generally stable when stored under anhydrous conditions. | Solvents like Dichloromethane, Tetrahydrofuran, Ethyl acetate are suitable for short-term storage of solutions. |

| Exposure to Light | Moderate | Long-term exposure may lead to some degradation. | Store in light-resistant containers. |

| Presence of Strong Oxidizing Agents | Low | Potential for oxidation of the molecule. | Avoid contact with strong oxidizers. |

Recommended Storage and Handling Conditions

To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended.

Long-Term Storage

For long-term storage, this compound should be kept in a tightly sealed container at 2-8°C . To prevent hydrolysis, it is crucial to store the compound in a dry environment , preferably in a desiccator with a suitable desiccant. For optimal stability, especially for high-purity applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advised to displace moisture and oxygen. The container should also be light-resistant .

Handling

When handling this compound, minimize its exposure to atmospheric moisture. Weighing should be done promptly in an environment with controlled humidity. After use, the container should be securely resealed. If preparing solutions, use anhydrous solvents and prepare them fresh for the best results.

Experimental Protocol: Forced Degradation Study

To experimentally determine the stability of this compound under specific conditions, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions and analyzing the formation of degradation products over time.

Materials

-

This compound

-

HPLC grade water, acetonitrile, methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a UV detector

-

C18 HPLC column

-

pH meter

-

Constant temperature oven

-

Photostability chamber

Methodology

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a set temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for various time points.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for various time points.

-

Thermal Degradation: Store the solid this compound in an oven at an elevated temperature (e.g., 80°C) for a set period. Also, heat a solution of this compound.

-

Photolytic Degradation: Expose a solution of this compound to UV light in a photostability chamber.

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the stressed sample.

-

If necessary, neutralize the acidic and basic samples.

-

Dilute the sample to a suitable concentration for HPLC analysis.

-

Analyze the sample by a validated stability-indicating HPLC method to separate this compound from its degradation products.

-

Quantify the amount of remaining this compound and the formation of any degradation products.

-

-

Data Analysis:

-

Plot the concentration of this compound versus time for each stress condition.

-

Determine the degradation rate constant and half-life under each condition.

-

Identify and, if possible, characterize the major degradation products.

-

This protocol provides a framework for assessing the stability of this compound and can be adapted to specific laboratory conditions and regulatory requirements.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for rigorous in-house stability testing and validation. Researchers should always refer to the manufacturer's specific recommendations and conduct their own assessments to ensure the suitability of this compound for their intended applications.

An In-depth Technical Guide to Z-Val-OEt: Commercial Sources, Purity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Benzyloxycarbonyl-L-valine ethyl ester (Z-Val-OEt), a key building block in synthetic peptide chemistry. This document details its commercial availability, typical purity levels, synthesis and purification protocols, and its application in a significant biochemical assay, providing researchers with the critical information needed for its effective utilization.

Commercial Availability and Purity

This compound is available from various chemical suppliers. While specific purity levels are often lot-dependent and detailed in the Certificate of Analysis (CoA) provided by the supplier, the typical purity for research-grade this compound and its precursors is generally high.[1][2] A CoA is a crucial document that provides detailed information about the quality and safety of a product, empowering users to make informed decisions.[3]

For related N-benzyloxycarbonyl-L-amino acids, purities of 98% to 99% are commonly cited by suppliers.[4][5] It is reasonable to expect commercially available this compound to meet similar standards. Researchers should always request a lot-specific CoA from the supplier to obtain precise purity data.[1]

Below is a summary of representative commercial sources for this compound and the typical stated purity for the closely related precursor, N-Carbobenzyloxy-L-valine.

| Supplier Category | Representative Suppliers | Typical Purity of Precursor (Z-Val-OH) |

| Research Chemicals | Aapptec, ChemPep[1][2] | >98%[4] |

| Pharmaceutical Intermediates | Simson Pharma Limited, Various Indian Manufacturers[4] | 98% - 99%[4][5] |

Synthesis and Purification of this compound

The synthesis of this compound is typically achieved through the esterification of its precursor, N-α-Benzyloxycarbonyl-L-valine (Z-Val-OH). The following protocols describe the synthesis of the precursor and its subsequent conversion to the ethyl ester.

2.1. Experimental Protocol: Synthesis of N-α-Benzyloxycarbonyl-L-valine (Z-Val-OH)

This procedure outlines the protection of the amino group of L-valine using benzyl chloroformate (Cbz-Cl).

-

Materials: L-valine, 2M Sodium Hydroxide solution, Sodium Carbonate, Benzyl Chloroformate, 1,4-Dioxane, Dichloromethane, Concentrated Hydrochloric Acid.

-

Procedure:

-

In a suitable reaction vessel, dissolve L-valine and sodium carbonate in a 2M sodium hydroxide solution.

-

Cool the solution to below 0°C.

-

Slowly add a solution of benzyl chloroformate in 1,4-dioxane dropwise, maintaining the temperature below 20°C.

-

Allow the reaction to proceed at room temperature for 8 hours.

-

Extract the reaction mixture with dichloromethane to remove impurities.

-

Cool the aqueous phase to below 10°C and acidify with concentrated hydrochloric acid to a pH of 2 to precipitate the product.

-

Stir the mixture at 10°C for 30 minutes.

-

Filter the solid precipitate, wash with water, and dry under a vacuum to yield N-Carbobenzyloxy-L-valine.[6]

-

2.2. Experimental Protocol: Esterification of Z-Val-OH to this compound

This protocol describes a general method for the esterification of an N-protected amino acid.

-

Materials: N-α-Benzyloxycarbonyl-L-valine (Z-Val-OH), Ethanol, Sulfuric Acid, Ethyl Acetate, Saturated Sodium Bicarbonate solution, Anhydrous Sodium Sulfate.

-

Procedure:

-

Suspend Z-Val-OH in ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Stir the mixture overnight.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water, followed by a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude this compound.[7]

-

2.3. Purification Protocol

The crude this compound can be purified by recrystallization or column chromatography.

-

Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate/hexane mixture) and allow it to cool slowly to form crystals.

-

Column Chromatography: For higher purity, the crude product can be purified by flash column chromatography on silica gel.

Application in a Caspase-3 Activity Assay

Z-protected amino acid derivatives are widely used in the study of proteases, a class of enzymes that cleave peptide bonds. A prominent application is in the design of substrates and inhibitors for caspases, which are key mediators of apoptosis (programmed cell death). While this compound itself is a simple building block, it is a component of more complex molecules used in these assays. For instance, the peptide sequence Val-Ala-Asp is recognized by caspases.[6] A common fluorogenic substrate for caspase-3 is Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin (Ac-DEVD-AMC).[8] The assay measures the enzymatic cleavage of this substrate, which releases a fluorescent molecule.

3.1. Experimental Workflow: Caspase-3 Activity Assay

The following diagram illustrates a typical workflow for a caspase-3 activity assay using a fluorogenic substrate.

3.2. Signaling Pathway Context: Apoptosis Induction

The induction of apoptosis, which activates caspases, is a complex process involving multiple signaling pathways. The diagram below provides a simplified overview of an apoptosis induction pathway that leads to the activation of Caspase-3.

References

- 1. peptide.com [peptide.com]

- 2. chempep.com [chempep.com]

- 3. How to Read a Certificate of Analysis (COA) for Pet Products [pawsandclawscbd.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. N-Carbobenzyloxy-L-valine | 1149-26-4 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of Z-Val-OEt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling precautions for Z-Val-OEt (Z-L-valine ethyl ester), a reagent utilized in research and development settings. Due to the limited availability of specific safety and toxicity data for this compound, this document emphasizes general best practices for handling chemical reagents in a laboratory environment. Researchers must consult the specific Material Safety Data Sheet (MSDS) provided by the supplier for detailed and compound-specific information.

Compound Identification and Physical Properties

| Property | Value | Source |

| Molecular Formula | C15H21NO4 | ChemPep[1] |

| Molecular Weight | 279.3 g/mol | ChemPep[1], Aapptec[2] |

| Appearance | Data not available | - |

| Odor | Data not available | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| pKa | Data not available | - |

Caption: Table 1: Physical and Chemical Properties of this compound. This table should be populated with data from the supplier-specific Material Safety Data Sheet (MSDS).

Hazard Identification and Personal Protective Equipment (PPE)

The specific hazards associated with this compound are not well-documented. Therefore, it should be handled with the standard precautions applicable to all laboratory chemicals of unknown toxicity. The following workflow outlines the minimum required PPE.

Caption: A workflow diagram for donning appropriate Personal Protective Equipment (PPE) before handling this compound.

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical to minimize exposure and maintain the integrity of the reagent.

Handling:

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of any dust or vapors.

-

Avoid Contact: Prevent direct contact with skin, eyes, and clothing by using the prescribed PPE.

-

Dust Formation: Avoid creating dust when handling the solid compound. Use appropriate tools and techniques for weighing and transferring.

-

Hygiene: Practice good laboratory hygiene. Wash hands thoroughly after handling, and before eating, drinking, or smoking. Contaminated clothing should be removed and laundered before reuse.

Storage:

-

Container: Keep the container tightly closed and properly labeled.

-

Environment: Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Ignition Sources: Keep away from heat, sparks, and open flames.

Accidental Release and Disposal Measures

In the event of a spill or accidental release, follow these general procedures. The specific response will depend on the scale and nature of the spill.

Caption: A decision tree for responding to a chemical spill of this compound.

Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

First-Aid Measures

In case of exposure, immediate action is crucial.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3] |

Caption: Table 2: First-Aid Procedures for this compound Exposure.

Toxicological Information

No specific toxicological data for this compound was found in the public domain. Therefore, it should be treated as a potentially hazardous substance. The following table outlines the types of toxicological data that should be sought from the supplier's MSDS.

| Toxicological Endpoint | Value | Species | Route |

| Acute Toxicity (LD50/LC50) | Data not available | - | - |

| Skin Corrosion/Irritation | Data not available | - | - |

| Serious Eye Damage/Irritation | Data not available | - | - |

| Respiratory or Skin Sensitization | Data not available | - | - |

| Germ Cell Mutagenicity | Data not available | - | - |

| Carcinogenicity | Data not available | - | - |

| Reproductive Toxicity | Data not available | - | - |

| Specific Target Organ Toxicity (Single Exposure) | Data not available | - | - |

| Specific Target Organ Toxicity (Repeated Exposure) | Data not available | - | - |

| Aspiration Hazard | Data not available | - | - |

Caption: Table 3: Toxicological Data for this compound. This table should be populated with data from the supplier-specific Material Safety Data Sheet (MSDS).

Experimental Protocols: Safe Handling in Practice

The following are generalized protocols for common laboratory procedures involving a solid chemical reagent like this compound.

Protocol 1: Weighing a Solid Sample

-

Preparation:

-

Ensure the analytical balance is clean, level, and calibrated.

-

Don all required PPE (lab coat, safety glasses, gloves).

-

Perform the weighing procedure inside a chemical fume hood or a ventilated balance enclosure.

-

-

Procedure:

-

Place a clean, empty weigh boat or paper on the balance pan and tare the balance.

-

Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.

-

Record the final weight.

-

Tightly close the this compound container immediately after use.

-

-

Cleanup:

-

Carefully clean the spatula and the weighing area of any residual powder.

-

Dispose of the weigh boat and any contaminated materials in the appropriate chemical waste container.

-

Protocol 2: Dissolving a Solid Sample

-

Preparation:

-

Don all required PPE.

-

Work inside a chemical fume hood.

-

Select an appropriate solvent and glassware.

-

-

Procedure:

-

Add the desired volume of solvent to a flask or beaker.

-

Slowly add the weighed this compound to the solvent while stirring.

-

If necessary, gently heat the solution on a stirrer/hotplate to aid dissolution. Do not heat flammable solvents with an open flame.

-

Continue stirring until the solid is completely dissolved.

-

-

Cleanup:

-

Clean all glassware thoroughly.

-

Dispose of any waste solvent according to institutional guidelines.

-

This guide serves as a foundation for the safe handling of this compound. It is imperative for all personnel to be trained on these general procedures and to have access to and understand the specific Material Safety Data Sheet for this compound before commencing any work. A proactive approach to safety is paramount in the research and development environment.

References

Methodological & Application

Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Z-Val-OEt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis (SPPS), also referred to as liquid-phase peptide synthesis (LPPS), is a classical and highly effective methodology for the chemical synthesis of peptides. This technique is particularly advantageous for large-scale production and for the synthesis of shorter peptides or peptide fragments. A cornerstone of successful peptide synthesis is the strategic use of protecting groups to prevent unwanted side reactions and ensure the formation of the correct peptide sequence.

The benzyloxycarbonyl (Z or Cbz) group is a well-established and widely utilized N-terminal α-amino protecting group. Its popularity stems from several key advantages, including the crystallinity of its amino acid derivatives, which aids in purification, and its ability to suppress racemization during the activation of the carboxyl group. Z-Val-OEt (N-benzyloxycarbonyl-L-valine ethyl ester) is a valuable building block in this synthetic approach, offering both N-terminal protection and C-terminal activation potential after de-esterification.

These application notes provide a comprehensive protocol for the use of this compound in the solution-phase synthesis of a dipeptide, covering saponification, peptide coupling, and deprotection steps.

Data Presentation

The following tables summarize typical quantitative data for the key steps in the solution-phase synthesis of a dipeptide using Z-Valine derivatives. These values are illustrative and may vary depending on the specific amino acid being coupled and the precise reaction conditions.

Table 1: Typical Reagents and Stoichiometry for Peptide Coupling

| Reagent | Purpose | Molar Equivalents (relative to Z-Val-OH) |

| Z-Val-OH | N-terminally protected amino acid | 1.0 |

| Amino Acid Ester HCl (e.g., H-Ala-OMe·HCl) | C-terminally protected amino acid | 1.0 - 1.2 |

| EDC·HCl (or DCC) | Coupling agent | 1.1 - 1.2 |

| HOBt (or OxymaPure®) | Racemization suppressant | 1.1 - 1.2 |

| DIEA (or TEA, NMM) | Base for neutralization | 1.0 - 1.2 |

| Anhydrous Solvent (DCM, DMF, or THF) | Reaction medium | - |

Table 2: Illustrative Yields and Purity for Dipeptide Synthesis Steps

| Step | Product | Typical Yield Range | Typical Purity (Post-Purification) |

| Saponification | Z-Val-OH | 85-95% | >98% |

| Peptide Coupling | Z-Val-Xaa-OR | 70-95%[1][2] | >95% |

| Z-Group Deprotection (Catalytic Hydrogenation) | H-Val-Xaa-OR | 85-98%[1] | >98% |

| Z-Group Deprotection (HBr/Acetic Acid) | H-Val-Xaa-OR·HBr | 70-90%[1] | >95% |

Experimental Protocols

The overall workflow for synthesizing a dipeptide starting from this compound involves three main stages: saponification of the ethyl ester, coupling with another amino acid ester, and finally, deprotection of the N-terminal Z-group.